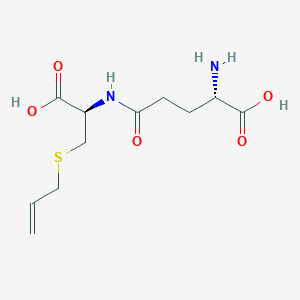

gamma-Glutamyl-S-allylcysteine

Übersicht

Beschreibung

Gamma-Glutamyl-S-allylcysteine: is a bioactive compound found in garlic (Allium sativum). It is a derivative of S-allyl-L-cysteine and is formed through the enzymatic action of gamma-glutamyl transpeptidase. This compound is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-S-allylcysteine can be synthesized through the enzymatic transformation of S-allyl-L-cysteine using gamma-glutamyl transpeptidase. The reaction typically involves the incubation of S-allyl-L-cysteine with gamma-glutamyl transpeptidase under controlled conditions of temperature and pH .

Industrial Production Methods: In industrial settings, this compound is produced by soaking fresh garlic in a solution containing calcium chloride to activate the endogenous gamma-glutamyl transpeptidase. The garlic is then subjected to a homogeneous reaction at a specific temperature to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Gamma-Glutamyl-S-allylcysteine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction is catalyzed by gamma-glutamyl transpeptidase, resulting in the cleavage of the gamma-glutamyl bond.

Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of disulfide bonds.

Substitution: The allyl group in this compound can undergo substitution reactions with various nucleophiles.

Major Products:

Hydrolysis: S-allyl-L-cysteine and glutamate.

Oxidation: Disulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Potential Against SARS-CoV-2

Recent studies have highlighted the potential of GSAC as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies indicate that GSAC can form hydrogen bonds with the main protease (Mpro) of SARS-CoV-2, suggesting its capability to inhibit viral replication. This interaction is crucial for the formation of the biologically active dimeric form of Mpro, which is essential for viral life cycle . Further research is recommended to explore GSAC's efficacy and mechanisms as a therapeutic option for COVID-19.

Neuroprotective Effects

Mechanisms in Neurological Disorders

GSAC is known to undergo hydrolysis to form S-allyl-L-cysteine (SAC), which exhibits significant neuroprotective properties. SAC has been shown to ameliorate oxidative stress-induced neuronal damage in various experimental models. For instance, in studies involving rat hippocampal neurons, SAC reduced cell death induced by endoplasmic reticulum (ER) stress and oxidative damage . This suggests that GSAC and its derivatives could be beneficial in treating neurodegenerative diseases characterized by oxidative stress.

Table 1: Neuroprotective Effects of GSAC/SAC

| Study | Model | Findings |

|---|---|---|

| Rat hippocampal neurons | SAC reduced cell death from ER stress. | |

| PC12 cells | SAC prevented CoCl2-induced apoptosis. |

Antioxidant Properties

Antiglycative Effects

GSAC exhibits antiglycative properties, which are critical in preventing glycation-related damage in proteins. In vitro studies demonstrated that GSAC can protect bovine serum albumin from glycation processes, indicating its potential use in managing conditions associated with protein glycation such as diabetes .

Agricultural Applications

Soil Suppressiveness Against Fusarium Wilt

In agricultural research, GSAC has been identified as a compound that enhances soil suppressiveness against Fusarium wilt diseases. The application of GSAC not only suppressed disease incidence but also stimulated indigenous bacterial antagonists in the soil, leading to improved plant health . This biocontrol mechanism highlights the potential of GSAC as a natural pesticide or soil amendment.

Table 2: Agricultural Benefits of GSAC

| Study | Application | Outcome |

|---|---|---|

| Soil amendment | Increased suppressiveness to Fusarium wilt via microbial activity. |

Summary and Future Directions

The applications of gamma-Glutamyl-S-allylcysteine span multiple domains, showcasing its versatility as a therapeutic agent. Its antiviral properties against SARS-CoV-2, neuroprotective effects in neurological disorders, antioxidant capabilities, and agricultural benefits position it as a compound worthy of further research.

Recommendations for Future Research

- Clinical Trials : Conduct clinical trials to evaluate the efficacy of GSAC in humans for COVID-19 and neurodegenerative diseases.

- Mechanistic Studies : Further elucidate the mechanisms by which GSAC exerts its protective effects at the cellular level.

- Field Studies : Implement field studies to assess the long-term effects of GSAC on crop health and soil microbiome dynamics.

Wirkmechanismus

Gamma-Glutamyl-S-allylcysteine exerts its effects through several mechanisms:

Antioxidant Activity:

- It scavenges free radicals and reduces oxidative stress in cells.

- Enhances the activity of endogenous antioxidant enzymes .

Anti-inflammatory Activity:

- Inhibits the production of pro-inflammatory cytokines.

- Modulates signaling pathways involved in inflammation .

Anticancer Activity:

- Induces apoptosis in cancer cells through the activation of caspases.

- Inhibits cell proliferation by modulating cell cycle regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

S-allyl-L-cysteine: A precursor of gamma-Glutamyl-S-allylcysteine with similar antioxidant and anti-inflammatory properties.

S-ethyl-L-cysteine: Another sulfur-containing amino acid with similar biological activities.

S-propyl-L-cysteine: Known for its antioxidant and neuroprotective effects.

Uniqueness: this compound is unique due to its gamma-glutamyl bond, which imparts distinct chemical properties and biological activities. Its ability to undergo enzymatic hydrolysis to release S-allyl-L-cysteine makes it a valuable compound for various applications .

Biologische Aktivität

Gamma-glutamyl-S-allylcysteine (GSAC) is a sulfur-containing compound derived from garlic, specifically from the enzymatic hydrolysis of this compound to S-allyl-L-cysteine (SAC). This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of GSAC, supported by empirical data, case studies, and research findings.

GSAC is a precursor to SAC, which is recognized for its high bioavailability and therapeutic potential. The conversion of GSAC to SAC occurs through the action of gamma-glutamyl transpeptidase (GGT), an enzyme that plays a crucial role in the metabolism of glutathione and related compounds. The antioxidant properties of SAC are attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative stress.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 305.39 g/mol |

| Solubility | Soluble in water |

| Bioavailability | High oral absorption |

2.1 Antioxidant Activity

Numerous studies have demonstrated the potent antioxidant effects of SAC, which can be extrapolated to GSAC due to their interconversion. SAC has been shown to increase glutathione levels in various tissues, enhancing the body's ability to combat oxidative stress. For instance, a study indicated that treatment with SAC significantly elevated glutathione levels in the liver and kidneys compared to controls .

2.2 Neuroprotective Effects

The neuroprotective properties of GSAC are particularly noteworthy. Research has shown that SAC can protect neurons from apoptosis induced by oxidative stress and endoplasmic reticulum (ER) stress. In vitro studies demonstrated that SAC reduced cell death in neuronal cell lines exposed to hypoxic conditions induced by cobalt chloride (CoCl₂) . Furthermore, SAC was found to inhibit calpain activity, a protease associated with neurodegenerative disorders, thereby providing a mechanism for its neuroprotective effects .

Case Study : In a rat model of transient middle cerebral artery occlusion (MCAO), administration of SAC resulted in significant reduction of neuronal damage, suggesting its potential as a therapeutic agent for stroke .

3. Therapeutic Applications

The biological activities of GSAC suggest several therapeutic applications:

- Neurodegenerative Diseases : Due to its ability to mitigate oxidative stress and inhibit apoptotic pathways, GSAC may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

- Cardiovascular Health : The antioxidant properties may also contribute to cardiovascular protection by reducing oxidative damage associated with hypertension and atherosclerosis.

- Cancer Therapy : Preliminary studies indicate that SAC may possess anticancer properties through its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative damage .

4. Conclusion

This compound exhibits significant biological activity primarily through its conversion to S-allyl-L-cysteine. Its antioxidant, neuroprotective, and potential therapeutic properties position it as a valuable compound in both preventive and therapeutic contexts. Further research is warranted to fully elucidate the mechanisms underlying these effects and explore the clinical applications of GSAC in various health conditions.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHBNRZCFKVQZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91216-95-4 | |

| Record name | gamma-Glutamyl-S-allylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.